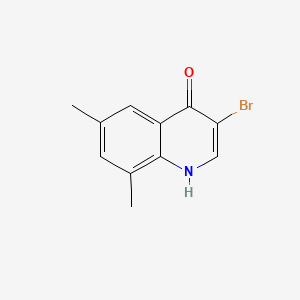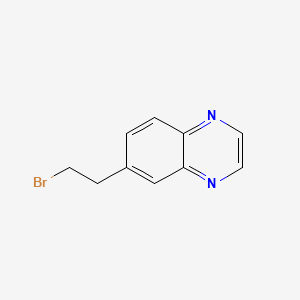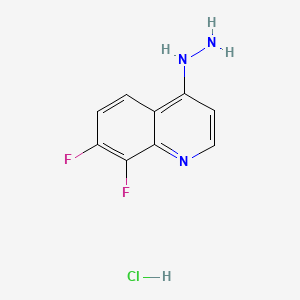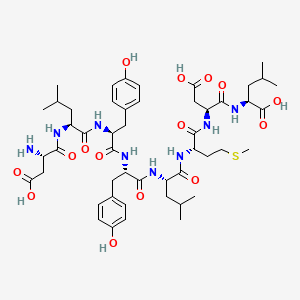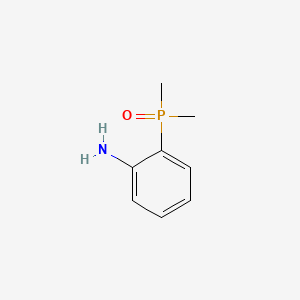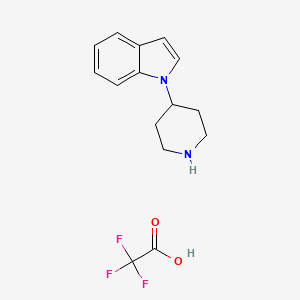
1-(Piperidin-4-yl)-1H-indole trifluoroacetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “1-(Piperidin-4-yl)-1H-indole trifluoroacetate” likely contains an indole group and a piperidine ring, both of which are common structures in many biologically active molecules . The trifluoroacetate is a salt or ester of trifluoroacetic acid, often used in organic synthesis due to its properties .
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds are often synthesized through methods like reductive amination, where a compound with a carbonyl group is reacted with an amine in the presence of a reducing agent .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the indole and piperidine groups, both of which can participate in various chemical reactions. For example, the indole group can undergo electrophilic substitution, while the piperidine ring can act as a nucleophile .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar trifluoroacetate group could enhance its solubility in polar solvents .Wissenschaftliche Forschungsanwendungen
-
Pharmaceutical Industry
- Piperidines play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .
- The current scientific literature summarizes intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .
- The pharmaceutical applications of synthetic and natural piperidines were covered, as well as the latest scientific advances in the discovery and biological evaluation of potential drugs containing piperidine moiety .
-
Antimalarial Research
- Emergence of resistance to artemisinins and some of their combinations in chemotherapy of clinical malaria has intensified the search for novel safe efficacious antimalarial molecules .
- Fourteen synthetic 1, 4-disubstituted piperidines with simple molecular structures were evaluated in this study .
- The compounds produced 56 to 93% inhibition of parasite growth at 40 μg/mL . Eight compounds (2 ketone, 5 alcohol and one amine analogues) showed high activity (IC50s between 1 and 5 μg/mL) .
- Nine compounds were highly selective for the parasite (SIs = 15 to 182) . Three promising (alcohol) analogues were identified .
-
Antimicrobial Research
-
Synthesis of Highly Functionalized Piperidine Scaffolds
- An efficient method for the synthesis of highly functionalized piperidines via one-pot domino reaction of β-ketoesters, aromatic aldehydes, and aromatic amines was reported .
- This multicomponent coupling was catalyzed by TMSI in methanol at room temperature, giving desired substituted pyridines in moderate to good yields .
- 1,4-disubstituted piperidine scaffolds have been used as established drugs because of their wide range of biological activities such as anti-bacterial, antimalarial, anti-inflammatory, anticonvulsant, and antihypertensive activities .
-
Treatment of Diseases Associated with Cortisol Abnormalities
- The authors performed the large-scale enantioselective reduction of 2,3-disubstituted indenopyridine as part of the synthesis of a biologically active substance—11β-hydroxysteroid dehydrogenase type 1 inhibitor (11β-HSD1) .
- 11β-HSD1 is used for treating diseases associated with cortisol abnormalities .
-
Trifluoromethylpyridines in Agrochemicals
-
Designing Drugs
- Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry .
- Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .
- The current review summarizes recent scientific literature on intra- and intermolecular reactions leading to the formation of various piperidine derivatives .
-
Proteomics Research
-
Agrochemical and Pharmaceutical Industries
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
1-piperidin-4-ylindole;2,2,2-trifluoroacetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2.C2HF3O2/c1-2-4-13-11(3-1)7-10-15(13)12-5-8-14-9-6-12;3-2(4,5)1(6)7/h1-4,7,10,12,14H,5-6,8-9H2;(H,6,7) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAZQNIMLSCKVIG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1N2C=CC3=CC=CC=C32.C(=O)(C(F)(F)F)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17F3N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30678094 |
Source


|
| Record name | Trifluoroacetic acid--1-(piperidin-4-yl)-1H-indole (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30678094 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
314.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Piperidin-4-yl)-1H-indole trifluoroacetate | |
CAS RN |
1198286-07-5 |
Source


|
| Record name | Trifluoroacetic acid--1-(piperidin-4-yl)-1H-indole (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30678094 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(5-Nitrofuran-2-yl)-1H-benzo[d]imidazol-7-ol](/img/structure/B598605.png)
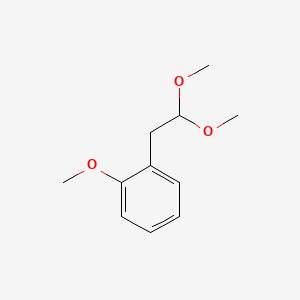
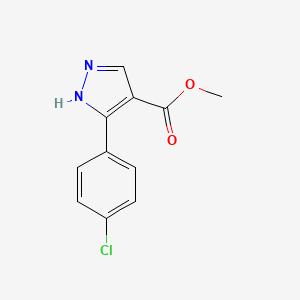
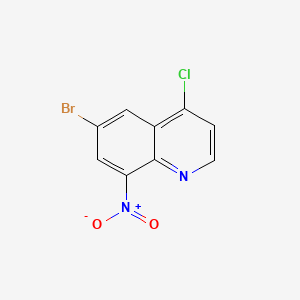
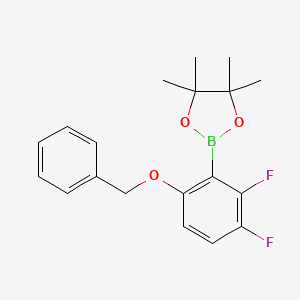
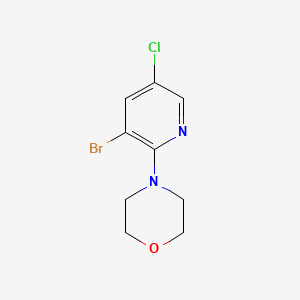
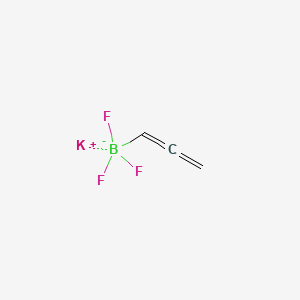
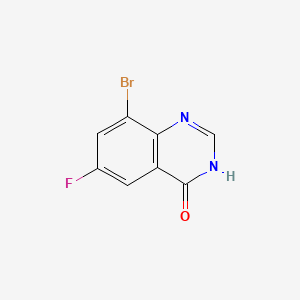
![2-Oxazolidinone, 3-[(2S,4S)-4-azido-2-(1-methylethyl)-1-oxo-4-[(2S,4S)-tetrahydro-4-(1-methylethyl)-5-oxo-2-furanyl]butyl]-4-(phenylmethyl)-, (4S)-](/img/structure/B598620.png)
